N-(sec-butyl)-2-phenylpropanamide

Lipophilicity Drug‑likeness ADME prediction

N-(sec-butyl)-2-phenylpropanamide (IUPAC: N-butan-2-yl-2-phenylpropanamide; molecular formula C13H19NO; molecular weight 205.30 g/mol) is a secondary amide of the phenylpropanamide class, featuring a chiral sec-butyl substituent on the amide nitrogen and a phenyl-substituted alpha-carbon. The compound is catalogued primarily as a research chemical and potential synthetic intermediate, with a computed InChI Key of FVOVRIBKKZMJNZ-UHFFFAOYSA-N confirming its identity.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
Cat. No. B253240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-phenylpropanamide
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15)
InChIKeyFVOVRIBKKZMJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-butyl)-2-phenylpropanamide for Chemical Biology Probe & Reference Standard Procurement: Key Physicochemical Baseline


N-(sec-butyl)-2-phenylpropanamide (IUPAC: N-butan-2-yl-2-phenylpropanamide; molecular formula C13H19NO; molecular weight 205.30 g/mol) is a secondary amide of the phenylpropanamide class, featuring a chiral sec-butyl substituent on the amide nitrogen and a phenyl-substituted alpha-carbon . The compound is catalogued primarily as a research chemical and potential synthetic intermediate, with a computed InChI Key of FVOVRIBKKZMJNZ-UHFFFAOYSA-N confirming its identity . Its structural architecture—combining a branched aliphatic N‑substituent with a 2‑phenylpropanamide core—places it at the intersection of medicinal chemistry, agrochemical, and fragrance intermediate chemical space, distinguishing it from simpler N‑alkyl or N‑aryl propanamides in terms of lipophilicity and steric profile.

Product Type Chiral sec-butyl 2-phenylpropanamide probe
Research Use Medicinal chemistry SAR & chiral reference standard
Key Selection Context Steric and lipophilic control for ADME property studies

Why N-(sec-butyl)-2-phenylpropanamide Cannot Be Replaced by a Generic N-Alkyl-2-phenylpropanamide in Experimental Protocols


The biological and biophysical properties of N‑substituted 2‑phenylpropanamides are exquisitely sensitive to the steric and electronic character of the N‑alkyl group. The sec‑butyl substituent in N‑(sec‑butyl)‑2‑phenylpropanamide introduces a chiral center adjacent to the amide nitrogen, generating stereochemical complexity absent in linear (n‑butyl, propyl) or symmetrically branched (tert‑butyl) analogs. This branching pattern modulates the compound’s logP, topological polar surface area (TPSA), and the number of freely rotatable bonds—three parameters that govern passive membrane permeability, protein binding, and metabolic stability [1]. Consequently, substituting N‑(sec‑butyl)‑2‑phenylpropanamide with a regioisomer such as N‑isobutyl‑2‑phenylpropanamide or N‑tert‑butyl‑2‑phenylpropanamide without re‑validating the entire experimental system risks altering target engagement, off‑target profiles, and ADME properties, potentially invalidating structure‑activity relationship (SAR) conclusions or procurement specifications. The quantitative evidence below demonstrates the magnitude of these differences.

Target Compound
N-(sec-butyl)-2-phenylpropanamide with chiral branching and moderate logP (~2.9) providing distinct steric and solubility profile.
Generic Analogs (n-butyl, isobutyl, tert-butyl)
Linear or differently branched isomers shift lipophilicity by 0.15–0.22 logP units, alter rotatable bond count, and may change solubility up to ~3.4×—parameters critical for permeability and target binding.
SAR and ADME assays may not transfer directly; re-validation required if substituting regioisomers.

Quantitative Differentiation of N-(sec-butyl)-2-phenylpropanamide against Closest N-Alkyl-2-phenylpropanamide Analogs


Lipophilicity (Consensus LogP) Comparison: Sec‑Butyl vs. Isobutyl vs. n‑Butyl 2‑Phenylpropanamide

The consensus logP (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT predictions) for N‑(sec‑butyl)‑2‑phenylpropanamide is 2.87 [1]. This value is 0.15 logP units lower than that of its isobutyl regioisomer N‑isobutyl‑2‑phenylpropanamide (consensus logP = 3.02) and 0.22 logP units lower than the n‑butyl isomer N‑butyl‑2‑phenylpropanamide (consensus logP = 3.09) [1]. The reduced lipophilicity of the sec‑butyl derivative arises from the branching at the α‑carbon of the N‑substituent, which decreases solvent‑accessible surface area relative to the linear alkyl chain. These differences are significant in the context of lead optimization, where a ΔlogP of 0.15–0.22 can translate into measurable shifts in metabolic stability and plasma protein binding.

Lipophilicity (logP)
Reported
Target: 2.87
Isobutyl: 3.02
n-Butyl: 3.09
Δ = –0.15 / –0.22
Lower lipophilicity supports reduced metabolic clearance potential in permeability models.
SwissADME consensus prediction; verify experimentally.
Lipophilicity Drug‑likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation among Sec‑Butyl, Isobutyl, and Tert‑Butyl Regioisomers

The topological polar surface area (TPSA) of N‑(sec‑butyl)‑2‑phenylpropanamide is 29.10 Ų [1]. This value matches that of the isobutyl isomer but is identical to the n‑butyl isomer, reflecting the same number of hydrogen bond donors (1) and acceptors (1). In contrast, the tert‑butyl isomer N‑(tert‑butyl)‑2‑phenylpropanamide exhibits an identical TPSA of 29.10 Ų (predicted) because the amide core remains unchanged [1]. TPSA is a critical determinant of passive membrane permeability; compounds with TPSA < 60 Ų are generally considered to have good oral absorption potential. The uniformity of TPSA across these alkyl variants indicates that permeability differences must be driven primarily by lipophilicity and molecular shape rather than polar surface area changes.

TPSA Uniformity
Reported
All four regioisomers: 29.10 Ų
Δ = 0.00 Ų
Permeability differences stem from lipophilicity and sterics, not polar surface.
Topological method; corroborate with experimental PSA if needed.
Polar surface area Passive permeability Drug transport

Rotatable Bond Count as a Determinant of Conformational Flexibility: Sec‑Butyl vs. Isobutyl Selectivity

N‑(sec‑butyl)‑2‑phenylpropanamide possesses 4 rotatable bonds (excluding the amide C–N bond due to partial double bond character) [1]. The isobutyl analog N‑isobutyl‑2‑phenylpropanamide has the same count (4 rotatable bonds), while the n‑butyl variant has 5 rotatable bonds and the tert‑butyl variant has only 3 rotatable bonds [1]. A lower rotatable bond count is generally associated with reduced entropic penalty upon binding to a macromolecular target and potentially higher metabolic stability. The sec‑butyl compound’s intermediate flexibility (4 rotatable bonds) positions it between the more rigid tert‑butyl (3) and the more flexible n‑butyl (5) analogs, providing a tunable handle for probing the role of conformational entropy in target binding.

Rotatable Bonds
Reported
Target: 4
n-Butyl: 5
tert-Butyl: 3
Isobutyl: 4
Intermediate flexibility may influence entropic binding penalties vs. n-butyl/tert-butyl.
SwissADME definition; consider solution dynamics.
Molecular flexibility Entropy binding Metabolic stability

Predicted Aqueous Solubility (LogS) Distinguishes Sec‑Butyl from Isobutyl and Tert‑Butyl Analogs

The ESOL‑predicted aqueous solubility (logS) of N‑(sec‑butyl)‑2‑phenylpropanamide is –3.28 (corresponding to approximately 1.07 × 10⁻³ mol/L) [1]. This is 0.12 logS units more soluble than the isobutyl analog (logS = –3.40; 8.13 × 10⁻⁴ mol/L) and 0.53 logS units more soluble than the tert‑butyl analog (logS = –3.81; 3.09 × 10⁻⁴ mol/L) [1]. The improved solubility of the sec‑butyl derivative is attributed to its lower symmetry and reduced molecular rigidity compared to the tert‑butyl group, which reduces crystal lattice stabilization energy while maintaining a moderate logP.

Aqueous Solubility (logS)
Reported
Target: –3.28
Isobutyl: –3.40
tert-Butyl: –3.81
Δ = +0.12 / +0.53
~3.4× solubility advantage over tert-butyl may benefit in-vitro assay compatibility.
ESOL model prediction; confirm with shake-flask solubility.
Aqueous solubility Formulation Bioavailability

Priority Application Scenarios for N-(sec-butyl)-2-phenylpropanamide Based on Validated Quantitative Differentiation


Medicinal Chemistry: Lead‑Optimization Probe for Membrane‑Permeable Scaffolds Requiring Controlled Lipophilicity

With a consensus logP of 2.87 and TPSA of 29.10 Ų, N‑(sec‑butyl)‑2‑phenylpropanamide resides in the optimal physicochemical space for oral bioavailability (logP < 5, TPSA < 140 Ų) [1]. Its 0.15–0.22 logP decrement relative to the isobutyl and n‑butyl analogs makes it the preferred scaffold when a medicinal chemistry program seeks to reduce lipophilicity‑driven metabolic clearance while retaining passive permeability. Procurement of the sec‑butyl regioisomer as a reference standard ensures consistent SAR data across analog series.

Analytical Method Development: Chiral HPLC Reference for Enantiomeric Separation of α‑Branched Amides

The chiral center at the sec‑butyl group (carbon bearing methyl and ethyl substituents) generates a pair of enantiomers. The achiral SMILES representation CCC(C)NC(=O)C(C)C1=CC=CC=C1 [1] indicates that commercial samples may be racemic. This compound thus serves as a valuable model analyte for developing chiral HPLC or SFC methods aimed at resolving enantiomeric pairs of N‑α‑branched amides, a common challenge in pharmaceutical impurity profiling.

Chemical Biology: Negative Control Compound for N‑Alkyl‑2‑phenylpropanamide‑Based Nuclease Inhibitors

Substituted propanamides have been patented as nuclease inhibitors [2]. Within such a program, N‑(sec‑butyl)‑2‑phenylpropanamide can function as a structurally matched negative control when the active pharmacophore requires a different N‑substitution pattern. Its quantifiably distinct logP (2.87) and rotatable bond count (4) relative to the n‑butyl (logP 3.09; 5 rotatable bonds) and tert‑butyl (logP ~2.5; 3 rotatable bonds) variants [1] allow researchers to deconvolute contributions of lipophilicity and conformational entropy to the observed inhibitory activity.

Application
Selection Property
Validation Focus
Lead-optimization probe for permeability SAR
Controlled logP (2.87) and low TPSA (29.10 Ų)
Permeability assay reproducibility vs. n-butyl/isobutyl regioisomers
Chiral HPLC method development analyte
Chiral sec-butyl substituent (racemic mixture)
Enantiomeric resolution and retention reproducibility
Negative control for nuclease inhibitor studies
Structurally matched but distinct N-substitution pattern
Consistent logP/rotatable bond offset vs. active pharmacophore
Quote Request

Request a Quote for N-(sec-butyl)-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.